molecular formula C11H13N5O2S2 B11067431 N'-{2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}thiophene-2-carbohydrazide

N'-{2-[(5-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}thiophene-2-carbohydrazide

Cat. No.: B11067431
M. Wt: 311.4 g/mol
InChI Key: MFRWKWZTIBHRSP-UHFFFAOYSA-N
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Description

N’-{2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}-2-THIOPHENECARBOHYDRAZIDE is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}-2-THIOPHENECARBOHYDRAZIDE typically involves multiple steps. One common method involves the reaction of 5-ethyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to form an intermediate compound. This intermediate is then reacted with 2-thiophenecarbohydrazide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-{2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}-2-THIOPHENECARBOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

    Substitution: Various nucleophiles such as alkyl halides or amines; reactions often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and antiviral agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The exact mechanism of action of N’-{2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}-2-THIOPHENECARBOHYDRAZIDE is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors involved in biological processes, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-{2-[(5-ETHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}-2-THIOPHENECARBOHYDRAZIDE is unique due to its specific structural features, which contribute to its distinct biological activities. The presence of both triazole and thiophene moieties in the molecule provides a versatile platform for various chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C11H13N5O2S2

Molecular Weight

311.4 g/mol

IUPAC Name

N'-[2-[(5-ethyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]thiophene-2-carbohydrazide

InChI

InChI=1S/C11H13N5O2S2/c1-2-8-12-11(16-13-8)20-6-9(17)14-15-10(18)7-4-3-5-19-7/h3-5H,2,6H2,1H3,(H,14,17)(H,15,18)(H,12,13,16)

InChI Key

MFRWKWZTIBHRSP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=NN1)SCC(=O)NNC(=O)C2=CC=CS2

Origin of Product

United States

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